

# Spectroscopic Data for 1H-Triazole-4-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 1H-[1,2,3]Triazole-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Triazole-4-carbaldehyde and its derivatives. Due to the limited availability of published experimental data for the unsubstituted parent compound, this guide presents analogous data from closely related 1-substituted-1H-1,2,3-triazole-4-carbaldehydes. This information is intended to serve as a valuable reference for the characterization of this important class of heterocyclic compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of 1H-Triazole-4-carbaldehyde. This data provides an estimation of the expected spectral characteristics of the parent compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
Aldehyde Proton (CHO)	CDCl <sub>3</sub>	~10.15
Triazole Proton (C5-H)	CDCl <sub>3</sub>	~8.15 - 8.39
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl <sub>3</sub>	10.14 (s, 1H, CHO), 8.15 (s, 1H, C5-H), 4.21 (s, 3H, N-CH <sub>3</sub> )
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl <sub>3</sub>	10.12 (s, 1H, CHO), 8.02 (s, 1H, C5-H), 7.44–7.28 (m, 5H, Ar-H), 5.60 (s, 2H, N-CH <sub>2</sub> )
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde	CDCl <sub>3</sub>	10.15 (s, 1H, CHO), 8.39 (s, 1H, C5-H), 5.28 (d, J = 2.6 Hz, 2H, N-CH <sub>2</sub> ), 2.69 (t, J = 2.6 Hz, 1H, C $\equiv$ CH)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
Aldehyde Carbonyl (CHO)	CDCl <sub>3</sub>	~185
Triazole Carbon (C4)	CDCl <sub>3</sub>	~148
Triazole Carbon (C5)	CDCl <sub>3</sub>	~125-127
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl <sub>3</sub>	185.1 (CHO), 148.1 (C4), 126.3 (C5), 37.2 (N-CH <sub>3</sub> )
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl <sub>3</sub>	185.2 (CHO), 148.1 (C4), 125.3 (C5), 133.5, 129.5, 129.4, 128.5 (Ar-C), 54.7 (N-CH <sub>2</sub> )
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde	CDCl <sub>3</sub>	184.9 (CHO), 147.9 (C4), 125.3 (C5), 77.1 (C $\equiv$ CH), 74.1 (C $\equiv$ CH), 40.4 (N-CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1H-Triazole-4-carbaldehyde

Functional Group	Wavenumber (cm-1)	Intensity
N-H Stretch	3200-3500	Medium, Broad
C-H Stretch (Triazole)	3100-3150	Medium
C-H Stretch (Aldehyde)	2820-2850 & 2720-2750	Medium (often two bands)
C=O Stretch (Aldehyde)	1680-1700	Strong
C=N & C=C Stretch (Triazole Ring)	1400-1600	Medium to Strong
C-H Bend (Aldehyde)	1385-1395	Medium
N-H Bend	1500-1550	Medium
Ring Bending/Stretching	900-1200	Medium

## Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for 1H-Triazole-4-carbaldehyde

Ionization Mode	Predicted m/z	Fragmentation Pattern
Electron Ionization (EI)	97 (M+)	Loss of CO (m/z 69), loss of N2 (m/z 69), loss of HCN (m/z 70)
Electrospray Ionization (ESI)	98 ([M+H]⁺)	Less fragmentation expected compared to EI

## Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic compounds.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of the triazole compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of vortexing may be applied if necessary.
- If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

### Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- <sup>1</sup>H NMR:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR:
  - Acquire a proton-decoupled carbon spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid triazole sample directly onto the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Typically, 16-32 scans are co-added to produce the final spectrum.

## Mass Spectrometry

#### Sample Preparation:

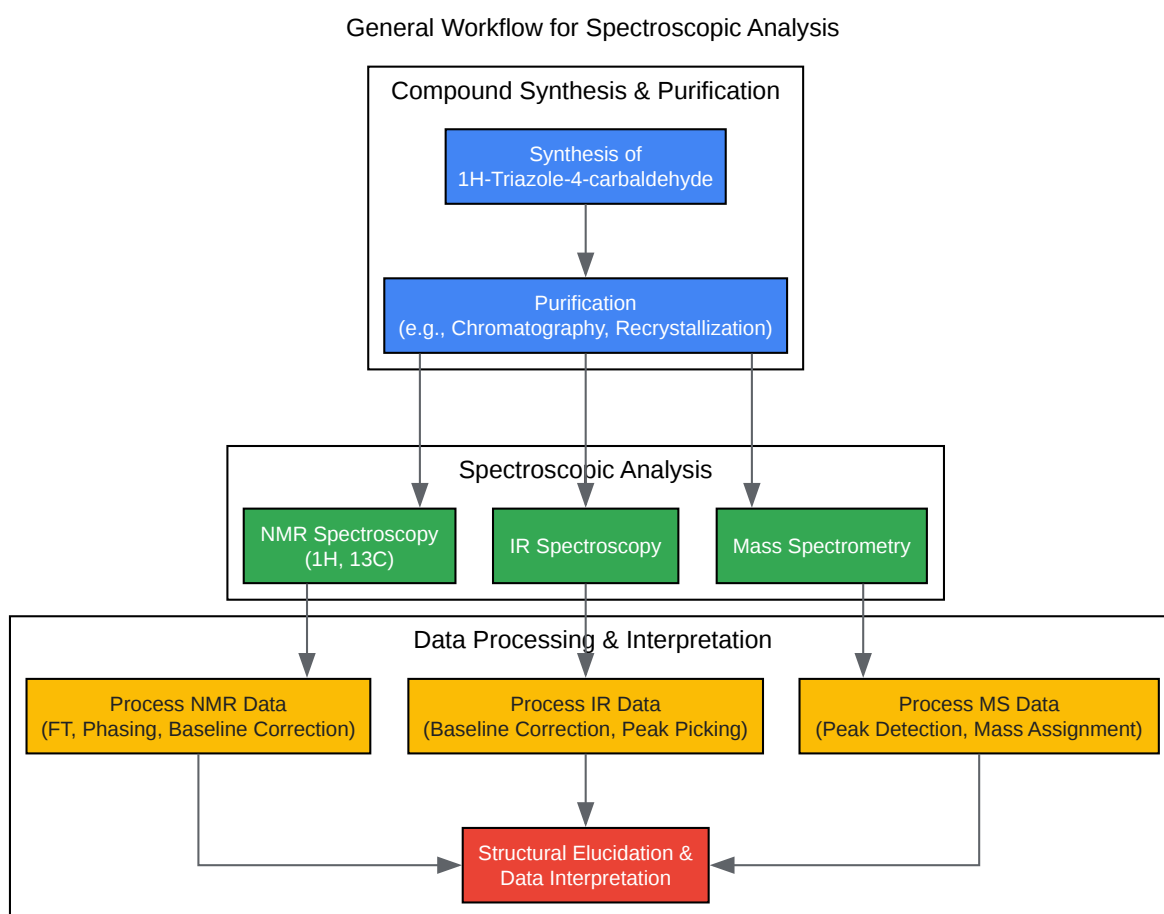
- Prepare a dilute solution of the triazole compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization method used.

#### Data Acquisition:

- Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or EI).
- Electron Ionization (EI): The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with a high-energy electron beam.
- Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS). A high voltage is applied to the liquid to create an aerosol of charged droplets.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like 1H-Triazole-4-carbaldehyde.



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Caption: A flowchart illustrating the key stages from compound synthesis to spectroscopic analysis and data interpretation.

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